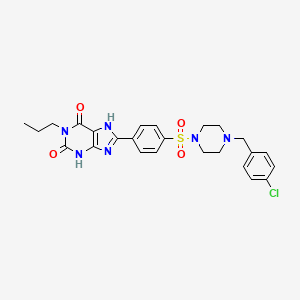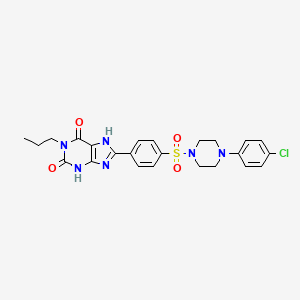![molecular formula C28H33N3O2 B610377 7,8-Dihydro-2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine-5(6H)-heptanoic acid](/img/structure/B610377.png)
7,8-Dihydro-2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine-5(6H)-heptanoic acid
概要
説明
QCC-374は、肺動脈性肺高血圧の治療に潜在的な可能性を示したプロスタノイド作動薬です。 これは、血管拡張と血小板凝集の阻害において重要な役割を果たすプロスタサイクリン受容体の選択的作動薬です .
科学的研究の応用
QCC-374 has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study the prostacyclin receptor and its role in various chemical processes.
Biology: It is used to investigate the biological pathways involving the prostacyclin receptor and its effects on cellular functions.
Medicine: QCC-374 is being studied as a potential therapeutic agent for pulmonary arterial hypertension due to its vasodilatory effects.
Industry: It is used in the development of new drugs and therapeutic agents targeting the prostacyclin receptor .
作用機序
QCC-374は、プロスタサイクリン受容体に選択的に結合して活性化することにより効果を発揮します。この活性化により、血管拡張と血小板凝集の阻害をもたらす一連の分子イベントが発生します。 含まれる分子標的と経路には、プロスタサイクリンの効果を仲介する上で重要な役割を果たす環状アデノシン一リン酸(cAMP)経路があります .
類似化合物の比較
QCC-374は、プロスタサイクリン受容体の選択的作動薬としてユニークです。類似の化合物には、次のプロスタノイド作動薬などがあります。
イロプロスト: 肺動脈性肺高血圧の治療に使用される別のプロスタサイクリンアナログ。
トレプロスチニル: 同様の治療用途を持つプロスタサイクリンアナログ。
セレキシパグ: 肺動脈性肺高血圧の治療に使用される選択的プロスタサイクリン受容体作動薬。 QCC-374は、吸入製剤によって区別され、他の類似の薬剤と比較して、安全性、忍容性、使いやすさが向上すると期待されています
準備方法
QCC-374の合成経路と反応条件は、入手可能な文献では詳しく説明されていません。 QCC-374は、プロスタノイド構造の形成を含む一連の化学反応によって合成されることが知られています。 工業生産方法は通常、これらの反応を最適化して、高収率と高純度を達成します .
化学反応の分析
QCC-374は、次のようなさまざまなタイプの化学反応を受けます。
酸化: この反応には、酸素の付加または水素の除去が含まれます。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤があります。
還元: この反応には、水素の付加または酸素の除去が含まれます。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤があります。
科学研究の応用
QCC-374は、次のような幅広い科学研究の用途があります。
化学: プロスタサイクリン受容体とそのさまざまな化学プロセスにおける役割を研究するための研究ツールとして使用されます。
生物学: プロスタサイクリン受容体を介した生物学的経路とその細胞機能への影響を調査するために使用されます。
医学: QCC-374は、その血管拡張効果により、肺動脈性肺高血圧の潜在的な治療薬として研究されています。
類似化合物との比較
QCC-374 is unique in its selective agonism of the prostacyclin receptor. Similar compounds include other prostanoid agonists such as:
Iloprost: Another prostacyclin analog used for the treatment of pulmonary arterial hypertension.
Treprostinil: A prostacyclin analog with similar therapeutic applications.
Selexipag: A selective prostacyclin receptor agonist used for the treatment of pulmonary arterial hypertension. QCC-374 is distinguished by its inhaled formulation, which is expected to improve safety, tolerability, and ease of use compared to other similar drugs
特性
IUPAC Name |
7-[2,3-bis(4-methylphenyl)-7,8-dihydro-6H-pyrido[2,3-b]pyrazin-5-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O2/c1-20-10-14-22(15-11-20)26-27(23-16-12-21(2)13-17-23)30-28-24(29-26)8-7-19-31(28)18-6-4-3-5-9-25(32)33/h10-17H,3-9,18-19H2,1-2H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBWWXMNUCPFMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N=C2C4=CC=C(C=C4)C)N(CCC3)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B610305.png)



